Glutaraldehyde dioxime
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Overview
Description
Glutaraldehyde dioxime is an organic compound with the molecular formula C5H10N2O2. It is a derivative of glutaraldehyde, where the aldehyde groups are converted into oxime groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaraldehyde dioxime can be synthesized through the reaction of glutaraldehyde with hydroxylamine hydrochloride in an aqueous medium. The reaction typically occurs at temperatures ranging from 0 to 20 degrees Celsius and takes about 30 minutes. The reaction is then followed by the addition of potassium carbonate to neutralize the solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Glutaraldehyde dioxime has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in the detection and separation of metal ions.
Medicine: Investigated for its potential use in drug development and as a crosslinking agent in biomaterials.
Industry: Utilized in the synthesis of other organic compounds and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of glutaraldehyde dioxime involves its ability to form stable complexes with metal ions. The oxime groups can coordinate with metal centers, leading to the formation of chelate complexes. These complexes can then participate in various catalytic and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Glutaraldehyde: A precursor to glutaraldehyde dioxime, used extensively as a disinfectant and fixative.
2,5-Furandicarboxaldehyde: A bio-based crosslinking agent used as a safer alternative to glutaraldehyde.
Uniqueness
This compound is unique due to its dual oxime functionality, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and metal ion detection applications.
Properties
IUPAC Name |
N-(5-hydroxyiminopentylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPCDNPQAKCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=NO)CC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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